molecular formula C5H5Br3N- B12368886 Pyridinium tribromide, Tech grade

Pyridinium tribromide, Tech grade

Cat. No.: B12368886
M. Wt: 318.81 g/mol
InChI Key: NSBNSZAXNUGWDJ-UHFFFAOYSA-N
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Description

It is widely used as a brominating agent in organic synthesis due to its stability and ease of handling compared to elemental bromine . This compound is particularly valued for its ability to facilitate bromination reactions in a controlled and efficient manner.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridinium tribromide can be synthesized by reacting pyridine with bromine in the presence of hydrobromic acid. The reaction typically proceeds as follows: [ \text{C}_5\text{H}_5\text{N} + \text{HBr} + \text{Br}_2 \rightarrow \text{C}_5\text{H}_6\text{Br}_3\text{N} ] The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of pyridinium tribromide involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to handle the reagents and control the reaction conditions .

Comparison with Similar Compounds

  • Pyridinium bromide perbromide
  • Tetrabutylammonium tribromide
  • Trimethylphenylammonium tribromide

Comparison: Pyridinium tribromide is unique in its stability and ease of handling compared to elemental bromine. Unlike other brominating agents, it is a solid at room temperature, making it easier to weigh and handle precisely . Tetrabutylammonium tribromide and trimethylphenylammonium tribromide are also used as brominating agents, but they may differ in terms of solubility and reactivity .

Properties

Molecular Formula

C5H5Br3N-

Molecular Weight

318.81 g/mol

InChI

InChI=1S/C5H5N.Br3/c1-2-4-6-5-3-1;1-3-2/h1-5H;/q;-1

InChI Key

NSBNSZAXNUGWDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.Br[Br-]Br

Origin of Product

United States

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